1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
CAS No.: 1628450-73-6
Cat. No.: VC11719377
Molecular Formula: C7H5BrFIO
Molecular Weight: 330.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628450-73-6 |
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Molecular Formula | C7H5BrFIO |
Molecular Weight | 330.92 g/mol |
IUPAC Name | 1-bromo-2-fluoro-3-iodo-4-methoxybenzene |
Standard InChI | InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Standard InChI Key | ONYIDRWMDNFQOP-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)Br)F)I |
Canonical SMILES | COC1=C(C(=C(C=C1)Br)F)I |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with four substituents:
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Bromine at position 1: A heavy halogen contributing to molecular polarizability.
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Fluorine at position 2: A small, electronegative atom inducing electron-withdrawing effects.
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Iodine at position 3: A bulky halogen enhancing reactivity in cross-coupling reactions.
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Methoxy () at position 4: An electron-donating group that modulates electronic density.
This arrangement creates a sterically crowded environment, with iodine’s van der Waals radius (198 pm) imposing significant steric hindrance. The methoxy group’s resonance effects partially counteract the electron-withdrawing nature of the halogens, creating a unique electronic profile .
Spectroscopic Characteristics
While direct spectroscopic data for this compound is limited, analogs provide insights:
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NMR: The deshielding effect of fluorine () and iodine’s heavy atom effect would distort chemical shifts.
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IR: Stretching vibrations for C-Br (), C-F (), and C-I () are expected .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route, adapted from methods for related compounds , involves:
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Diazotization and Iodination:
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Start with 4-methoxy-2-fluoroaniline.
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Diazotize using and at 0–5°C.
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Treat with to introduce iodine at position 3.
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Bromination:
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Use or (N-bromosuccinimide) in to add bromine at position 1.
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Purification:
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Recrystallization from ethanol/water or column chromatography yields the pure product.
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Key Challenges:
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Regioselectivity due to competing directing effects of substituents.
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Steric hindrance from iodine complicating reaction kinetics .
Industrial Production
Scaling this synthesis requires:
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Continuous Flow Reactors: To manage exothermic diazotization steps.
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Catalytic Systems: Palladium catalysts for potential cross-coupling applications.
Physicochemical Properties
The compound’s low vapor pressure ( at ) suggests limited volatility, aligning with trends in polyhalogenated aromatics .
Applications in Scientific Research
Organic Synthesis
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Cross-Coupling Reactions: The iodine and bromine atoms serve as leaving groups in Suzuki-Miyaura and Ullmann couplings, enabling biaryl synthesis.
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Radiolabeling: -labeled derivatives could track molecular pathways in pharmacokinetic studies.
Medicinal Chemistry
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Drug Intermediate: Used to synthesize kinase inhibitors and antiviral agents.
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Proteolysis-Targeting Chimeras (PROTACs): The methoxy group enhances solubility, while halogens aid in target binding.
Materials Science
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Liquid Crystals: Halogen substituents improve thermal stability in mesophases.
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Polymer Additives: Acts as a flame retardant due to bromine content .
Comparative Analysis with Related Compounds
Future Research Directions
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Green Synthesis: Develop atom-economical routes using photocatalytic iodination.
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Therapeutic Exploration: Screen for activity against neglected tropical diseases.
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Environmental Fate Studies: Assess degradation pathways in aquatic systems.
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